molecular formula C21H13ClN2O3 B2870615 N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide CAS No. 921042-03-7

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide

Cat. No.: B2870615
CAS No.: 921042-03-7
M. Wt: 376.8
InChI Key: DWQDRFBERATHDU-UHFFFAOYSA-N
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Description

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide is a complex organic compound that features a benzofuran core with a 4-chlorobenzoyl group and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the isonicotinamide moiety using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: A benzofuran compound with therapeutic potential.

Uniqueness

N-(2-(4-chlorobenzoyl)benzofuran-3-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-15-7-5-13(6-8-15)19(25)20-18(16-3-1-2-4-17(16)27-20)24-21(26)14-9-11-23-12-10-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQDRFBERATHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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